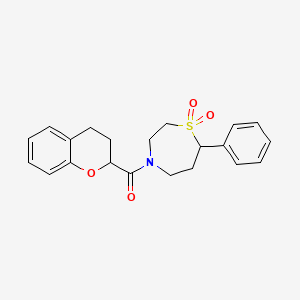

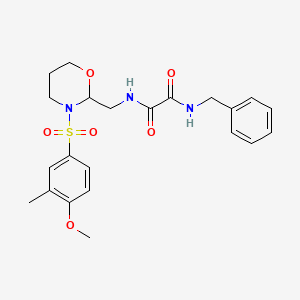

![molecular formula C25H25N3O4S2 B2475635 2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate CAS No. 953136-86-2](/img/structure/B2475635.png)

2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a benzoate ester, and a sulfamoyl group. Benzothiazole derivatives have been studied for their potential anti-tubercular activity .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Benzothiazole derivatives, including those similar to 2-(dimethylamino)benzo[d]thiazol-6-yl compounds, have been studied for their effectiveness as corrosion inhibitors. A study demonstrated that benzothiazole derivatives could inhibit steel corrosion in acidic environments, suggesting potential applications for similar compounds in protecting metals against corrosion (Hu et al., 2016).

Synthesis of Heterocyclic Compounds

Research has explored the use of dimethylamino benzothiazole derivatives in synthesizing various heterocyclic compounds. These studies highlight the versatility of such compounds in creating structurally diverse chemical entities, which can have numerous applications in medicinal chemistry and material science (Chaloupka et al., 1977).

Fluorescent Probes for CO2 Detection

Dimethylamino benzothiazole derivatives have been utilized in the development of fluorescent probes with aggregation-enhanced emission features. These probes can quantitatively detect low levels of carbon dioxide, indicating their potential use in environmental monitoring and biological applications (Wang et al., 2015).

Security Ink Development

A novel V-shaped molecule based on benzothiazole, similar to the structure of interest, was developed for use in security inks. This compound exhibited morphological fluorochromism, which can be triggered by mechanical force or pH changes, making it useful for security and anti-counterfeiting applications (Lu & Xia, 2016).

Mecanismo De Acción

Target of Action

The compound, also known as 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-[benzyl(ethyl)sulfamoyl]benzoate, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakened cell wall and ultimately, the death of the bacterium .

Result of Action

The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the compound causes the death of the bacterium, thereby exhibiting its anti-tubercular activity .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These may include the pH of the environment, presence of other metabolites or drugs, and the organism’s resistance mechanisms.

: Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds

Propiedades

IUPAC Name |

[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-[benzyl(ethyl)sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S2/c1-4-28(17-18-8-6-5-7-9-18)34(30,31)21-13-10-19(11-14-21)24(29)32-20-12-15-22-23(16-20)33-25(26-22)27(2)3/h5-16H,4,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOJVRLBZURCFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)N=C(S4)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Furan-2-yl)-5-[5-(2-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole](/img/structure/B2475553.png)

![N,N-diisobutyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2475555.png)

![N-{4-[5-(4-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2475556.png)

![6-[5-(2-Pyridin-4-ylsulfanylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2475559.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2475561.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2475562.png)

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2475564.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2475566.png)